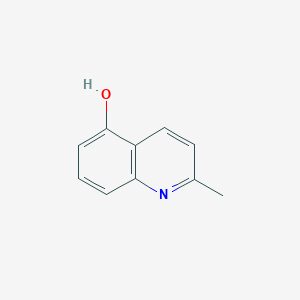

2-Methylquinolin-5-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDOECQNQZPWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458640 | |

| Record name | 2-Methylquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-72-7 | |

| Record name | 2-Methyl-5-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Structure Activity Relationship Sar Investigations of 2 Methylquinolin 5 Ol Derivatives

Principles and Methodologies of SAR Studies in Quinoline (B57606) Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural components of a molecule responsible for its biological activity. georgiasouthern.edugeorgiasouthern.edu In the context of quinoline chemistry, SAR investigations explore how modifications to the quinoline ring system and its substituents influence the compound's pharmacological profile. orientjchem.orgcovenantuniversity.edu.ng The ultimate goal is to design new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. orientjchem.org

Several methodologies are employed to conduct SAR studies on quinoline derivatives:

Qualitative SAR: This traditional approach involves synthesizing a series of analogues by systematically modifying different parts of the lead compound, in this case, 2-Methylquinolin-5-ol. The biological activity of these new compounds is then tested, and correlations are drawn between structural changes and the observed activity. georgiasouthern.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR provides a more quantitative approach by establishing a mathematical relationship between the chemical properties of a series of compounds and their biological activities. neliti.com This involves the use of various physicochemical descriptors (e.g., lipophilicity, electronic effects, steric parameters) to build predictive models. neliti.com These models can then be used to estimate the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis. neliti.com

3D-QSAR (Three-Dimensional QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. nih.gov These methods correlate the biological activity with the steric and electrostatic fields surrounding the aligned molecules, providing a 3D map that highlights regions where modifications are likely to increase or decrease activity. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. arabjchem.org A pharmacophore model for a set of active quinoline derivatives can be used to screen large compound libraries to find new, structurally diverse molecules with the potential for the same biological effect. arabjchem.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Docking studies can elucidate the specific interactions, like hydrogen bonds and π-π stacking, between the quinoline derivative and the target's active site, providing a rational basis for designing more potent inhibitors. researchgate.net

Through these methodologies, researchers can systematically probe the chemical space around the quinoline scaffold to develop a comprehensive understanding of the structural requirements for a desired biological outcome. orientjchem.orgcovenantuniversity.edu.ng

Elucidation of Structural Requirements for Biological Activity

The biological activity of derivatives based on the this compound scaffold is intricately linked to their specific structural features. SAR studies have been instrumental in deciphering the roles of various substituents and functional groups on the quinoline core.

The nature and position of substituents on the quinoline ring profoundly impact the biological activity of its derivatives. orientjchem.orgresearchgate.net The introduction of different functional groups can alter a molecule's size, shape, lipophilicity, and electronic distribution, thereby influencing its interaction with biological targets. mdpi.com

For instance, in the broader class of quinolines, introducing a fluorine atom at the C-6 position has been shown to significantly enhance antibacterial activity. orientjchem.org Similarly, a hydroxyl or methoxy (B1213986) group at the C-7 position can improve antitumor activity. orientjchem.org The variation of substituents at the C-4 position is also of particular interest in drug design. researchgate.net

In a series of 2-substituted-4-amino-6-halogenquinolines, it was found that compounds with 2-arylvinyl substituents were more active as antiproliferative agents than those with 2-aryl or 2-(arylsulfonyl)methyl groups. nih.gov This highlights that the linker between the quinoline core and an aryl moiety is crucial for activity. nih.gov Furthermore, the introduction of halogens at the C-6 position can modulate the lipophilicity of the compounds. nih.gov Studies on 4-aminoquinoline (B48711) derivatives have also indicated that bulky aromatic substituents have a greater positive effect on antibacterial activity compared to non-bulky aliphatic groups. researchgate.net

The following table summarizes the general influence of substitution patterns on the biological activity of quinoline derivatives based on various studies.

| Position | Substituent Type | General Effect on Biological Activity | Citation |

| C-2 | Arylvinyl groups | Can enhance antiproliferative activity compared to aryl or arylsulfonylmethyl groups. | nih.gov |

| Methyl group | Often a core part of the scaffold, its replacement or modification can significantly alter activity. | psu.edumdpi.com | |

| Electron-donating groups (e.g., -OCH₃) | Can enhance antimalarial activity in certain hybrid molecules. | nih.gov | |

| C-3 | Alkylsulfonyl groups | Derivatives containing this moiety have shown important biological activities. | psu.edu |

| C-4 | Amino group | Often crucial for activity, with further substitution on the amine modulating potency. | nih.gov |

| Substituent variation | Of particular interest for drug design, influencing receptor binding. | researchgate.net | |

| C-5 | Hydroxyl group | Can act as a hydrogen bond donor, crucial for interaction with biological targets. | ontosight.ai |

| C-6 | Fluorine | Can significantly enhance antibacterial activity. | orientjchem.org |

| Halogens (e.g., Cl, Br) | Can modulate lipophilicity and influence antiproliferative activity. | nih.gov | |

| C-7 | Hydroxyl or methoxy group | Can improve antitumor activity. | orientjchem.org |

| Halogen (e.g., Cl) | A common feature in bioactive quinolines, such as Chloroquine (B1663885). | ontosight.ai | |

| C-8 | Hydroxyl group | Known to be important for the activity of compounds like 8-hydroxyquinoline (B1678124). | mdpi.org |

| Halogen substitution | Can increase antimalarial efficacy in certain contexts. | nih.gov |

The hydroxyl group at the C-5 position of the this compound scaffold is a key functional group that can significantly influence the molecule's biological profile. ontosight.ai As a true phenol (B47542), this hydroxyl group has specific electronic and hydrogen-bonding properties. mdpi.org

The primary role of the 5-hydroxyl group is its ability to act as a hydrogen bond donor. ontosight.ai This is a critical feature in molecular recognition, as it allows the molecule to form strong, directional interactions with specific amino acid residues in the binding pocket of a target protein or enzyme. mdpi.com Such hydrogen bonds are often essential for anchoring the molecule in the correct orientation for a biological effect. The compound 2-[(2,3-dimethylphenyl)amino]-4-methylquinolin-5-ol, for example, features this hydroxyl group which contributes to its chemical properties and potential biological activities. ontosight.ai The importance of a phenolic hydroxyl group for antifungal activity has also been noted in studies of quinoline derivatives. mdpi.org

The methyl group at the C-2 position is a defining feature of the this compound scaffold. The presence and nature of alkyl substituents can have a profound impact on the biological activity of quinoline derivatives.

The C-2 methyl group can influence activity in several ways:

Steric Effects: The size and shape of the methyl group can affect how the molecule fits into a binding site.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the quinoline ring system.

Metabolic Stability: The methyl group can be a site for metabolism (oxidation).

Studies have shown that the 2-methyl group is often crucial for retaining potency in certain series of compounds. nih.gov For instance, the reaction of 2-methylquinoline (B7769805) with various alcohols to form alkylated products has been extensively studied to generate novel derivatives. mdpi.com In some cases, electron-withdrawing substituents on the aromatic ring of 2-methylquinolines gave higher yields in certain synthetic reactions than electron-donating ones. acs.org Conversely, the introduction of a 2-methyl substituent on a quinoline ring has been shown to increase activity in some antiviral compounds. nih.gov

The impact of other alkyl substituents can also be significant. The introduction of an alkyl chain, which is a hydrophobic group, into the quinoline ring can enhance anticancer activity by improving the binding affinity to the target receptor. orientjchem.org However, the position of these alkyl groups is critical; for example, while 2-methyl substitution can increase activity, methyl substitutions at meta- and para-positions on a phenyl ring attached to the quinoline led to decreased activity in one study. nih.gov

The ability of a molecule to form hydrogen bonds is a cornerstone of its interaction with biological macromolecules. mdpi.com For derivatives of this compound, both hydrogen bond donors and acceptors are critical determinants of biological activity. semanticscholar.org

Hydrogen Bond Donors: The most prominent hydrogen bond donor in the this compound scaffold is the hydroxyl group at the C-5 position. ontosight.ai This group can donate its hydrogen atom to an electronegative atom (like oxygen or nitrogen) on a receptor's amino acid residue (e.g., Asp, Glu, Ser, Thr). nih.gov This interaction is often vital for the affinity and specificity of the drug-receptor complex. mdpi.com

Hydrogen Bond Acceptors: The nitrogen atom within the quinoline ring is a key hydrogen bond acceptor. nih.gov Its lone pair of electrons can accept a hydrogen atom from a donor group on the biological target (e.g., the N-H of an amino acid backbone or side chain). Molecular docking studies on various quinoline derivatives have frequently highlighted the importance of this interaction for anchoring the molecule within the active site. researchgate.netsemanticscholar.org

The interplay between these donors and acceptors is crucial. QSAR and pharmacophore modeling studies on various quinoline derivatives consistently identify hydrogen bond donors and acceptors as essential features for activity. nih.govarabjchem.orgsemanticscholar.org For example, a GRIND analysis of quinoline-type inhibitors of Akt2 indicated that two hydrogen bond acceptors and two hydrogen bond donors at specific distances from each other were important for selective inhibition. semanticscholar.org Similarly, the presence of N-H and C=O moieties in quinoline-hydrazone derivatives allows for hydrogen-bond donor/acceptor interactions with the target site. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a dramatic impact on biological activity. ontosight.ai Enzymes and receptors are chiral environments, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule. ontosight.ai This can lead to significant differences in pharmacological effects, with one isomer often being much more potent than the other(s). ontosight.aiontosight.ai

While specific SAR studies on stereoisomers of this compound derivatives are not extensively detailed in the provided results, the general principles for quinoline derivatives are well-established. For many biologically active quinoline derivatives, the introduction of a chiral center and the subsequent separation of stereoisomers are critical steps in drug development. ontosight.ai

For example, in a series of N3-(1-(1,2,3,4-tetrahydronaphthyl))-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide compounds, the existence of (+), (-), and (RS) forms underscores the importance of stereochemistry in their biological activity. ontosight.ai In another example involving 7-hydroxy series hybrid compounds, a higher affinity for D2 and D3 receptors was observed in the (-) enantiomer compared to the (+) enantiomer. nih.gov This stereospecificity arises because only one isomer can achieve the optimal three-point attachment or fit within the chiral binding site of the biological target. The inactive isomer may not bind at all or may bind in a non-productive orientation. ontosight.ai Therefore, when designing new derivatives based on the this compound scaffold that contain chiral centers, it is crucial to consider the potential for stereoisomeric effects on the desired biological activity.

Biological Activity Profiles of this compound and Related Quinoline Derivatives

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for a wide array of pharmacological activities, including anticancer properties. ontosight.aiarabjchem.org Derivatives of quinoline have been extensively investigated for their potential to inhibit cancer cell growth through various mechanisms of action. nih.govijmphs.com The core structure, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a versatile template for designing potent and selective therapeutic agents. arabjchem.org Natural alkaloids containing the quinoline core, such as camptothecin (B557342), have demonstrated significant antitumor activity, inspiring the synthesis and evaluation of numerous synthetic derivatives. nih.gov

Anticancer and Antiproliferative Activities

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes involved in tumor growth and progression. arabjchem.org Research has shown that these compounds can induce apoptosis, disrupt cell migration, inhibit angiogenesis, and cause cell cycle arrest. arabjchem.org The versatility of the quinoline ring allows for substitutions at various positions, leading to compounds with diverse and potent antiproliferative profiles against numerous human cancer cell lines. neuroquantology.com

The anticancer efficacy of quinoline derivatives has been evaluated against a broad spectrum of human cancer cell lines. For instance, certain N-aryl-trimethoxy quinolin-4-amine derivatives have shown potent cytotoxicity, particularly against A2780 (ovarian cancer) cells. nih.gov Specifically, compounds featuring N-(4-phenoxyphenyl) and N-(4-benzoyl phenyl) substitutions demonstrated the most significant antiproliferative activity, proving effective against both parental (A2780, MCF-7) and drug-resistant (A2780/RCIS, MCF-7/MX) cancer cells. nih.gov

Other studies have highlighted the activity of different quinoline derivatives. A series of quinoline-pyrazole hybrids were tested against four cancer cell types, while chalcone-quinoline hybrids showed cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and MGC-803 cells. neuroquantology.com Additionally, certain quinoline pyrroline (B1223166) derivatives have exhibited good antiproliferative activity. neuroquantology.com The cytotoxic effects of some quinoline-thiazole conjugates were investigated against Caco-2 (colorectal adenocarcinoma), HepG-2 (liver carcinoma), and MDA-MB-231 (breast cancer) cell lines, with one derivative showing IC₅₀ values of 2, 10, and 40 µM, respectively. researchgate.net The differential susceptibility of cell lines like MCF-7 and MDA-MB-231 to various anticancer agents is a known phenomenon, often linked to underlying molecular pathways. nih.govnih.govbrieflands.com

Below is a summary of the reported antiproliferative activities of various quinoline derivatives against selected cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity Metric (e.g., IC₅₀, GI₅₀) | Reported Potency | Source |

|---|---|---|---|---|

| Quinoline-Thiazole Conjugate (Compound 12a) | Caco-2 | IC₅₀ | 2 µM | researchgate.net |

| Quinoline-Thiazole Conjugate (Compound 12a) | MDA-MB-231 | IC₅₀ | 40 µM | researchgate.net |

| N-(4-phenoxyphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine (Compound 7f) | MCF-7 | IC₅₀ | Causes G2/M arrest (19.01% at 1µM) | nih.gov |

| N-(4-benzoyl phenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine (Compound 7e) | A2780/RCIS | IC₅₀ | Causes G2/M arrest (24.91% at 1µM) | nih.gov |

| 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative (Compound 12d) | NCI-H1975 (NSCLC) | IC₅₀ | 0.35 ± 0.02 µM | nih.gov |

| 2-(4-methyl phenyl)quinoline-4-carbohydrazide derivative (Compound 17) | A549 (Lung) | IC₅₀ | Potent Activity Reported | neuroquantology.com |

| Thiazole derivative with quinoline moiety (Compound 3) | MCF-7 | IC₅₀ | 20 µg/mL | mdpi.com |

The anticancer effects of this compound and related quinoline derivatives are attributed to their ability to modulate the activity of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. arabjchem.orgijmphs.com

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes that degrade components of the extracellular matrix (ECM), playing a critical role in tumor invasion, metastasis, and angiogenesis. wikipedia.orgmdpi.complos.org The inhibition of MMPs is a key strategy in cancer therapy. mdpi.comnih.gov Certain quinoline derivatives have been identified as effective MMP inhibitors. wikipedia.org For example, a compound incorporating a 4-((2-methylquinolin-4-yl)methoxy)phenyl sidechain has been shown to be a selective inhibitor of TACE (Tumor necrosis factor-alpha-converting enzyme, also known as ADAM17), which belongs to the metalloproteinase family. wikipedia.org MMP inhibitors typically function by chelating the catalytic zinc ion in the enzyme's active site, thereby blocking its activity. wikipedia.orgmdpi.com The development of selective MMP inhibitors remains a significant challenge, aiming to enhance efficacy while minimizing side effects. mdpi.com

Receptor tyrosine kinases (RTKs) are cell surface receptors that, upon ligand binding, trigger downstream signaling pathways controlling cell proliferation, survival, and angiogenesis. frontiersin.org Dysregulation of RTKs like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Axl is a common feature in many cancers. frontiersin.orgfrontiersin.org Consequently, dual inhibitors targeting multiple RTKs, such as EGFR and VEGFR-2, have emerged as a valuable therapeutic approach. tbzmed.ac.ir

Quinoline and quinazoline (B50416) scaffolds are central to many approved RTK inhibitors. tbzmed.ac.ir Specifically, derivatives of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol have been developed as dual inhibitors of EGFR and histone deacetylases (HDAC), showing potent antiproliferative activity against non-small cell lung cancer (NSCLC) cells. nih.gov These compounds effectively suppress EGFR expression and the phosphorylation of its downstream signaling proteins. nih.gov Furthermore, the Axl receptor tyrosine kinase has been implicated in resistance to EGFR inhibitors and its signaling can negatively regulate VEGFR-2 activation. frontiersin.orgnih.gov Multi-target inhibitors that also act on Axl and VEGFR-2 are therefore of significant interest for overcoming drug resistance and inhibiting angiogenesis. frontiersin.org

Non-receptor tyrosine kinases, such as Src and Abl, are intracellular enzymes that play crucial roles in signaling pathways governing cell cycle progression, proliferation, and survival. frontiersin.orgweizmann.ac.il Their deregulated activity is linked to malignant transformation, making them important targets for cancer therapy. frontiersin.org Dasatinib, a potent inhibitor of Src family kinases and Abl, has demonstrated high efficacy in treating certain leukemias. frontiersin.org

Investigation of Molecular Mechanisms of Action

Protein Kinase Modulation (PKB/Akt, MAPK, Cyclin-Dependent Kinases)

While direct studies on the modulation of Protein Kinase B (PKB/Akt), Mitogen-activated Protein Kinase (MAPK), and Cyclin-Dependent Kinases (CDKs) specifically by this compound are not extensively documented in the reviewed literature, the broader class of quinoline derivatives has demonstrated significant interactions with these crucial signaling pathways. For instance, the deletion of ATAD2, a protein for which a 3-methylquinolin-2(1H)-one derivative serves as a chemical starting point for inhibitors, has been shown to weaken the MAPK pathways by reducing the phosphorylation of JNK1/2 and ERK1/2 in ovarian cancer. nih.gov In hepatocellular carcinoma, ATAD2 deletion can activate p38 MAPK, leading to apoptosis. nih.gov

Furthermore, a novel quinoline derivative, 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol (a derivative of 2-methylquinolin-8-ol), has been found to suppress tumor growth by downregulating Lumican, with suggestions that the associated ERK1/2 and MAPK pathways warrant further investigation. researchgate.net Quinoline derivatives, in general, are known to inhibit a range of kinases, including tyrosine kinases, which can influence downstream signaling cascades like the MAPK and Akt pathways. arabjchem.org The activation of the Akt pathway is a key factor in cell survival and proliferation, and its inhibition is a target for cancer therapy. arabjchem.org

Tubulin Polymerization Inhibition

Several derivatives of 2-methylquinoline have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing anticancer effects. nih.govneuroquantology.com For example, a series of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives were synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities. nih.gov Among these, compounds 7e (N-(4-benzoyl phenyl)) and 7f (N-(4-phenoxy phenyl)) demonstrated significant inhibition of tubulin polymerization at a concentration of 20 µM, comparable to the known tubulin inhibitor CA-4 at 5 µM. nih.gov Compound 7e showed greater inhibitory activity than 7f , suggesting that the benzoyl group may enhance its binding affinity to tubulin. nih.gov

Another study focused on novel quinoline derivatives targeting the colchicine (B1669291) binding site on tubulin. rsc.org Compound 4c from this series was a potent inhibitor of tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. rsc.org This inhibition of tubulin function leads to disruption of the microtubule network, which is crucial for cell division.

DNA Topoisomerase I Inhibition

The quinoline scaffold is a core component of several compounds that inhibit DNA topoisomerase I, a critical enzyme in DNA replication and transcription. arabjchem.orgnih.gov The natural product camptothecin and its analogs, which contain a quinoline ring system, are well-known topoisomerase I inhibitors used in cancer chemotherapy. nih.govbiochempeg.com While direct evidence for this compound derivatives as topoisomerase I inhibitors is limited in the available literature, related quinoline structures have shown significant activity. For instance, indenoisoquinoline derivatives have been developed as non-camptothecin topoisomerase I inhibitors. nih.gov Some of these, such as NSC 725776 and NSC 724998, are in preclinical development. nih.gov Furthermore, in silico studies of 7-ethyl-10-hydroxycamptothecin (B187591) derivatives have shown promising binding affinities to topoisomerase I, with docking scores ranging from -9.0 to -10.3 kcal/mol. researchgate.net This suggests that appropriately substituted quinoline cores can effectively interact with and inhibit this enzyme.

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of 2-methylquinoline have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, often as a consequence of their primary mechanism of action, such as tubulin polymerization inhibition. nih.govmdpi.com The 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives 7e and 7f were found to arrest the cell cycle at the G2/M phase. nih.gov For instance, compound 7e at concentrations of 20 µM and 30 µM increased the percentage of MCF-7 cancer cells in the G2/M phase to 25.91% and 34.45%, respectively, from a baseline of 3.49% in untreated cells. nih.gov Similarly, compound 7f also induced G2/M arrest in a dose-dependent manner. nih.gov

Flow cytometry analysis confirmed that these compounds also induce apoptosis. nih.gov Quinoline-chalcone derivatives have also been investigated for their anticancer properties. mdpi.com Compound 12e from this class was found to arrest MGC-803 gastric cancer cells in the G2/M phase and significantly upregulate the levels of apoptosis-related proteins such as cleaved-Caspase3/9 and cleaved-PARP. mdpi.comresearchgate.net Another study on quinoline-indole derivatives showed that compound 9b arrested MGC-803 and HGC-27 cells at the G2/M phase and induced intrinsic apoptosis. sioc-journal.cn

Antimicrobial and Antifungal Potentials

The quinoline ring is a well-established pharmacophore in the development of antimicrobial and antifungal agents. mdpi.orgnih.gov Derivatives of 2-methylquinoline, in particular, have demonstrated significant potential in combating a range of microbial pathogens. mdpi.orgnih.gov

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa)

Derivatives of 2-methylquinoline have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of 7-substituted quinolin-8-ol derivatives were synthesized and evaluated for their antibacterial properties. irb.hr The minimum inhibitory concentration (MIC) values for several of these compounds against various bacterial strains are presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Substituted Quinolin-8-ol Derivatives against Various Bacterial Strains

| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs E. coli |

|---|---|---|---|

| 1 | 10 | 20 | 10 |

| 2 | 20 | 40 | 20 |

| 3 | 40 | 50 | 10 |

| 4 | 100 | >100 | 70 |

| 5 | 60 | 10 | 40 |

| 6 | 90 | 60 | 90 |

Source: irb.hr

Another study focused on the synthesis of 5,7-dibromo-2-methylquinolin-8-ol and found it to have a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Staphylococcus aureus. nih.govpolyu.edu.hk

Furthermore, a series of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety were synthesized and tested against various pathogenic microbes. mdpi.com The sulfamethazine (B1682506) derivative 3l at a concentration of 0.1 mg/mL showed significant inhibition zones against E. coli (21.0 mm), P. aeruginosa (16.2 mm), S. aureus (18.0 mm), and B. subtilis (16.0 mm). mdpi.com

Antifungal Efficacy

The antifungal potential of 2-methylquinoline derivatives has also been a subject of investigation. One study reported the in vitro antifungal activity of this compound against Candida glabrata. biosynth.com Another study on quinaldine (B1664567) (2-methylquinoline) derivatives highlighted that bromo derivatives of 2-methylquinolin-8-ol possessed the highest antifungal activity against all tested fungal strains. mdpi.org

A separate study on quinoline derivatives demonstrated selective antifungal action. nih.gov While some compounds were more active against yeasts, others showed greater efficacy against filamentous fungi. For example, a 2-methyl-4-phenylquinoline (B8046655) derivative (compound 5 ) was particularly effective against dermatophytes with MIC values ranging from 12.5 to 25 µg/ml. nih.gov

Antiviral Activities

The quinoline scaffold, a fusion of a benzene and pyridine ring, serves as a "Master Key Core" in many compounds designed for various pharmacological targets. ontosight.ai Its rigid and planar structure can effectively intercalate into nucleic acids, a property useful for disrupting viral DNA or RNA processes. nih.gov This structural characteristic allows for diverse substitutions at multiple positions, enabling modifications that can improve binding affinity, selectivity, and pharmacokinetic properties. nih.gov

HIV-1 Latency Reversal and Reactivation (e.g., AV6 analogues)

A significant challenge in eradicating HIV/AIDS is the existence of latent viral reservoirs, which are immune to conventional antiretroviral therapy. ontosight.ainih.gov The "shock and kill" strategy aims to address this by using Latency-Reversing Agents (LRAs) to reactivate the latent HIV provirus, making the infected cells susceptible to elimination by the host immune system or viral cytopathic effects. ontosight.aichemenu.com

Antiviral 6 (AV6), a 2-methylquinoline derivative, has been identified as a novel LRA that can induce latent HIV-1 expression. ontosight.ainih.gov AV6's activity is independent of the provirus integration site and it acts synergistically with other agents, such as the histone deacetylase (HDAC) inhibitor valproic acid (VA), to enhance the reactivation of latent HIV-1. ontosight.ainih.gov This synergistic effect highlights the potential of combining inducers that operate through different mechanisms to achieve a more potent reactivation. nih.gov

Inspired by this, researchers have designed and synthesized analogues of AV6 with the goal of creating dual-acting LRAs. ontosight.ainih.gov By incorporating the zinc-binding group (ZBG) characteristic of HDAC inhibitors into the AV6 scaffold, new derivatives have been developed. ontosight.ai Studies on these AV6 analogues revealed that compounds 12c and 12d were particularly effective at reactivating latent HIV-1. ontosight.ainih.gov Further investigations showed that the C-6 position of the quinoline ring is a promising point for attaching these ZBG groups via a linear alkyl linker. ontosight.ai

| Concentration (µM) | GFP Positive Cells (%) | Cell Viability (%) |

|---|---|---|

| 10 | 47.5 ± 3.1 | 85.4 ± 3.8 |

| 5 | 39.2 ± 2.5 | 89.1 ± 4.2 |

| 1 | 15.8 ± 1.7 | 93.7 ± 2.9 |

Histone Deacetylase (HDAC) and NFAT Pathway Inhibition

The mechanism behind the potent activity of AV6 analogues like 12c and 12d is multifaceted. ontosight.ai These compounds have been shown to function as dual-mechanism agents by inhibiting HDACs and activating the Nuclear Factor of Activated T-cells (NFAT) pathway, which is required for the early stages of HIV-1 gene expression. ontosight.ainih.gov

Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, are known to be localized at the integrated HIV-1 LTR (Long Terminal Repeat) and play a role in maintaining latency. ontosight.ai The designed AV6 analogues, by incorporating a hydroxamic acid side chain (a known ZBG), effectively inhibit these enzymes. ontosight.aichemenu.com For instance, compounds 12c and 12d were found to increase the acetylation of histones H3 and H4. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of HDAC2. ontosight.ainih.gov

Simultaneously, these derivatives stimulate NFAT DNA binding, a critical step for enhancing viral transcription. chemenu.com This dual action of HDAC inhibition and NFAT pathway activation contributes to their effectiveness as HIV-1 latency-reversing agents. ontosight.ai

Inhibition of P-TEFb Release

Another key mechanism by which these 2-methylquinoline derivatives reactivate HIV-1 is through the release of the Positive Transcription Elongation Factor b (P-TEFb). ontosight.ainih.gov P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and cyclin T1, is a master regulator of transcription elongation. researchgate.net It phosphorylates negative elongation factors and the C-terminal domain of RNA Polymerase II, thereby licensing the transcription process to proceed. researchgate.netscispace.com

A significant portion of cellular P-TEFb is held in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex. ontosight.ai The AV6 analogues 12c and 12d were found to reactivate HIV-1 transcription by promoting the release of P-TEFb from this inactive 7SK snRNP complex. ontosight.ainih.gov This release allows P-TEFb to be recruited to the viral promoter, overcoming transcriptional pausing and leading to robust viral gene expression. researchgate.net

Anti-inflammatory Effects

Quinoline derivatives have demonstrated potential as anti-inflammatory agents. researchgate.net Research has shown that certain compounds within this class can modulate inflammatory pathways and reduce the expression of pro-inflammatory cytokines. scienceasia.org For example, a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, showed significant anti-inflammatory effects in a xylene-induced ear edema test in mice, comparable to reference drugs like diclofenac. nih.gov Molecular docking studies suggested that this effect could be mediated through the strong inhibition of the COX-2 enzyme. nih.gov

Furthermore, derivatives such as 7-Methylquinolin-6-ol have been noted for their ability to modulate inflammatory pathways. scienceasia.org Studies on cryptolepine, an indoloquinoline alkaloid, have shown that it can reduce the production of nitric oxide and inhibit the DNA binding of the nuclear factor-kappa B (NF-ĸB) upon inflammatory stimulation in vitro. nih.gov This suggests that the anti-inflammatory properties of quinoline derivatives may stem from their ability to interfere with key signaling pathways like NF-ĸB, which is crucial in the inflammatory response. nih.gov For instance, in a methotrexate-induced inflammation model, a significant increase in inflammatory markers like MMP-9, IL-1β, and NF-kB was observed in liver and lung tissues. nih.gov

Antimalarial and Antiparasitic Activities

The quinoline core is a foundational structure for many well-known antimalarial drugs, including quinine, chloroquine, and mefloquine. nih.gov Consequently, derivatives of this compound and related structures have been extensively investigated for their activity against malaria and other parasitic diseases like leishmaniasis. ontosight.ainih.gov

Research has demonstrated that various substituted quinolines possess potent antimalarial activity. For example, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to be effective inhibitors of Zika virus (ZIKV) replication, with some analogues showing potency several times higher than mefloquine. In the context of malaria, a series of bis-substituted quinolines exhibited high inhibitory potential against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. nih.gov

Beyond malaria, quinoline derivatives have shown efficacy against Leishmania parasites. nih.gov Novel 3-substituted quinolines, such as 3a (3-Allyl-2-methylquinolin-4-ol) and 3b , displayed strong antiparasitic effects against L. chagasi promastigotes, with IC₅₀ values significantly lower than the standard drug pentamidine. nih.gov Compound 3b also showed a significant reduction in the number of intracellular amastigotes. nih.gov The development of these compounds is considered imperative due to the limitations of current antiprotozoal therapies. nih.gov

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 3a (3-Allyl-2-methylquinolin-4-ol) | < 0.8 |

| 3b | < 0.8 |

| Pentamidine (Standard) | 2.02 |

Hemozoin Formation Inhibition

A critical mechanism for the antimalarial action of many quinoline-based drugs is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin.

This detoxification pathway is unique to the parasite and is therefore an attractive target for antimalarial drugs. Quinoline compounds like chloroquine accumulate in the parasite's acidic food vacuole and are believed to inhibit the polymerization of heme into hemozoin. nih.gov This leads to the buildup of toxic free heme, which causes oxidative stress and ultimately kills the parasite. The ability of novel quinoline-chalcone hybrids to inhibit β-hematin (synthetic hemozoin) formation in vitro has been demonstrated, confirming this as a key mode of action for new derivatives. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of various enzyme inhibition studies, demonstrating their potential as modulators of key biological targets. These investigations have primarily focused on their inhibitory activity against metalloproteases and kinases, highlighting the versatility of the quinoline scaffold in medicinal chemistry.

Botulinum Neurotoxin A Light Chain (BoNT/A LC) Metalloprotease Inhibition

Botulinum neurotoxin type A (BoNT/A) is a potent substance that disrupts neurotransmission by cleaving proteins essential for the exocytosis of acetylcholine. nih.gov The catalytic component of this toxin is its light chain (LC), a zinc-dependent metalloprotease that specifically targets the SNAP-25 protein. nih.govnih.gov Inhibition of the BoNT/A LC is a key strategy for the development of therapeutic interventions against botulism.

The quinolinol moiety is recognized as a viable chelating group for metalloproteinase inhibitors. nih.gov Derivatives of 8-hydroxyquinoline, which are structurally related to this compound, have been identified as a promising class of BoNT/A LC inhibitors. nih.govacs.org These compounds are thought to bind to the active site of the enzyme, forming specific contacts with the catalytic zinc ion and surrounding amino acid residues. nih.gov The inhibitory mechanism of two quinolinol compounds, MSU58 and MSU84, was determined to be competitive, with inhibition constants (Kᵢ) of 3.2 μM and 6.2 μM, respectively. nih.govmontclair.edu This indicates that these inhibitors bind directly to the active site, preventing the substrate from binding. nih.gov

A screening of commercially available quinolinols and newly synthesized hydroxyquinolines identified seventy-two compounds with IC₅₀ values below 10 μM, with the most potent compound showing submicromolar inhibition (IC₅₀ = 0.8 μM). nih.gov Further exploration of the structure-activity relationship (SAR) of the quinolinol-5-sulfonamide scaffold led to the discovery of a lead compound with a submicromolar Kᵢ. nih.gov These optimized quinolinol analogs demonstrated inhibitory activity in both a cell-based model of SNAP-25 cleavage and an ex vivo assay for BoNT/A-mediated muscle paralysis. nih.gov

Table 1: Inhibition of BoNT/A LC by Quinolinol Derivatives

| Compound | Description | IC₅₀ (μM) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Quinolinol Analog | Most potent from screen | 0.8 | Not specified | nih.gov |

| MSU58 | Quinolinol derivative | 3.3 | Competitive | nih.gov |

| MSU84 | Quinolinol derivative | 5.8 | Competitive | nih.gov |

| Chloroxine | 5,7-dichloro-8-hydroxy-quinoline | 11.5 | Not specified | acs.org |

| 8-hydroxy-quinoline | Parent quinolinol structure | >10 | Not specified | nih.gov |

Sphingosine Kinase 1 (SphK1) Inhibition

Sphingosine kinase (SphK) is an enzyme that has been linked to cancer cell proliferation, survival, and growth. nih.gov Consequently, inhibitors of SphK, particularly SphK1, are being investigated as potential anticancer agents. nih.govnih.gov

A series of 2- and 7-substituted quinoline-5,8-diones have been synthesized and shown to exhibit dual inhibition of both SphK1 and SphK2 at clinically relevant concentrations. nih.gov The development of these inhibitors was informed by the structures of known SphK inhibitors, CB5468139 and PF-543. nih.gov The majority of the synthesized compounds affected both SphK1 and SphK2, with some demonstrating equipotent inhibition against both isoforms. nih.gov For instance, the para-F and para-CN substituted derivatives were identified as the most effective dual inhibitors. nih.gov

Table 2: Dual Sphingosine Kinase Inhibition by Quinoline-5,8-dione Derivatives

| Compound Derivative | SphK1 Inhibition (%) | SphK2 Inhibition (%) | Reference |

|---|---|---|---|

| para-methoxy | Selective for SphK1 | --- | nih.gov |

| para-F | ≥ 54 | ≥ 56 | nih.gov |

| para-CN | ≥ 54 | ≥ 56 | nih.gov |

| Di-halogenated aryl moiety | 0-26 | --- | nih.gov |

Neurobiological and Neurological Activities

Derivatives of this compound have demonstrated a range of neurobiological and neurological activities, underscoring their potential as therapeutic agents for disorders of the central nervous system.

Anticonvulsant Properties

Several quinoline derivatives have been synthesized and evaluated for their anticonvulsant effects. researchgate.netnih.govnih.gov These studies often utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests to assess efficacy. researchgate.netnih.gov

For example, a series of 8-substituted quinolines were synthesized and tested, with several compounds containing a 2-hydroxypropyloxyquinoline moiety displaying significant anticonvulsant activity. nih.gov In another study, the introduction of a substituted-phenyl group at the 4-position of 3,4-dihydro-2(1H)-quinolones was hypothesized to increase lipophilicity and blood-brain barrier permeability, potentially enhancing anticonvulsant activity. ualberta.ca This led to the development of compounds with increased anticonvulsant effects compared to the parent structures. researchgate.netualberta.ca Further modification by creating 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines resulted in a significant increase in anticonvulsant activity. researchgate.netnih.gov One of the most potent compounds identified, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, exhibited a strong anticonvulsant effect in both the anti-MES and anti-PTZ tests. researchgate.netualberta.ca

Table 3: Anticonvulsant Activity of Quinoline Derivatives

| Compound Series | Key Feature | Test Models | Outcome | Reference |

|---|---|---|---|---|

| 8-substituted quinolines | 2-hydroxypropyloxyquinoline moiety | MES, scMet | Excellent anticonvulsant activity | nih.gov |

| 4-substituted-phenyl-3,4-dihydro-2(1H)-quinolines | Increased lipophilicity | MES, scPTZ | Increased anticonvulsant effects | researchgate.netualberta.ca |

| 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines | Triazole modification | MES, scPTZ | Significantly increased anticonvulsant activity | researchgate.netnih.gov |

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | p-fluorophenyl substitution | anti-MES, anti-PTZ | Strongest anticonvulsant effect in series | researchgate.netualberta.ca |

Sodium Channel Blocking Mechanisms

Quinoline derivatives have been identified as blockers of sodium channels, a mechanism that is relevant to their anticonvulsant and analgesic properties. nih.gov Fast sodium channels are responsible for the rapid depolarization phase of action potentials in non-nodal cardiac and neuronal cells. cvpharmacology.com By blocking these channels, the rate and magnitude of depolarization are reduced, leading to a decrease in conduction velocity. cvpharmacology.com

A study on quinoline-derived α-trifluoromethylated alcohols (QTAs) identified compounds with both antiepileptic and analgesic properties. nih.gov These compounds were found to block sodium channels and reduce the inflammatory sodium signals associated with peripheral nerve and tissue damage. nih.gov Another investigation into pyridyl-2(1H)-quinolone derivatives demonstrated that these compounds enhance 22Na uptake in rat brain synaptosomes, an effect that was inhibited by the specific sodium channel blocker tetrodotoxin. nih.gov This suggests that the stimulation of sodium influx through fast sodium channels may be part of the mechanism of action for the inotropic effects of these compounds. nih.gov

Antiprion Activity

Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPᶜ) into a pathogenic, misfolded isoform (PrPˢᶜ). nih.govacs.org Several quinoline derivatives have been investigated for their ability to inhibit this conversion and clear prion-infected cells. nih.govacs.org

A screening of a library of quinoline derivatives identified several compounds with antiprion activity in the nanomolar range in a persistently prion-infected cell line (ScN2a). nih.govacs.org The most active compound, designated as 42, had a half-effective concentration (EC₅₀) of 50 nM. nih.govacs.org Interestingly, the structure-activity relationships (SAR) for antiprion activity in these quinoline derivatives were found to be similar to their antimalarial SAR, suggesting potential overlapping molecular targets. nih.govacs.org Other studies have also reported the antiprion activity of quinoline derivatives, including aminoquinoline analogues, which have been shown to significantly inhibit the aggregation of a prion peptide. nih.gov

Table 4: Antiprion Activity of Quinoline Derivatives

| Compound/Series | Target/Model | Key Finding | EC₅₀ | Reference |

|---|---|---|---|---|

| Polyquinolines/Quinolines | ScN2a cells | Several compounds showed antiprion activity. | Several in nM range | nih.govacs.org |

| Compound 42 | ScN2a cells | Most active molecule in the series. | 50 nM | nih.govacs.org |

| Aminoquinoline derivatives | Prion peptide aggregation | Significant inhibition of aggregation. | Not specified | nih.gov |

| Quinacrine | Prion-infected cells | Potent antiprion activity. | ~300 nM | cureffi.org |

Photosynthesis Inhibiting Activity

The quinoline scaffold is a core component of many biologically active compounds, and its derivatives have been investigated for various applications, including as herbicides. nih.gov A number of quinoline-related compounds have demonstrated noteworthy herbicidal activity, often by inhibiting photosynthetic electron transport (PET). nih.govsciforum.net Over half of commercial herbicides function by targeting and reversibly binding to photosystem II (PS II), a protein complex in the thylakoid membranes, which disrupts the process of photosynthesis. nih.gov

Research into quinaldine (2-methylquinoline) derivatives has shown their potential as photosynthesis inhibitors. researchgate.net Studies on the inhibition of photosynthetic electron transport in spinach chloroplasts (Spinacia oleracea L.) and the reduction of chlorophyll (B73375) content in Chlorella vulgaris have been conducted to evaluate these compounds. researchgate.net For instance, a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives were synthesized and tested for their ability to inhibit the oxygen evolution rate (OER) in spinach chloroplasts. mdpi.com While most compounds in that particular study showed low activity, it highlights the ongoing interest in quinolinone structures as potential photosynthesis inhibitors. mdpi.com

Specifically, derivatives of 4-hydroxy-1H-quinolin-2-one have been evaluated for their photosynthesis-inhibiting activity. The results, presented as IC₅₀ values (the concentration required to cause 50% inhibition), indicate a range of effectiveness.

| Compound | Substituent | IC₅₀ (µmol/L) for OER Inhibition |

| 1 | 5-Cl | >1000 |

| 2 | 6-Cl | 157 |

| 3 | 7-Cl | 258 |

| 4 | 8-Cl | 670 |

| 5 | 6-Br | 224 |

| 6 | 7-Br | 236 |

| 7 | 5,7-di-Cl | 275 |

| 8 | 6,7-di-Cl | 126 |

| 9 | 6,8-di-Cl | 462 |

| 10 | 6-CH₃ | 794 |

| 11 | 8-CH₃ | >1000 |

| 12 | 6-OCH₃ | 912 |

| Data sourced from a study on ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives and their effect on the oxygen evolution rate (OER) in spinach chloroplasts. mdpi.com |

The study of quinoline-2-carboxanilides also provides insight into the structure-activity relationships for PET inhibition. sciforum.net In one study, the 2-hydroxy substituted anilide derivative of quinoline-2-carboxylic acid was the most active, suggesting that a phenol moiety may enhance activity through additional interaction with photosynthetic proteins. sciforum.netresearchgate.net This finding indicates that the position and nature of substituents on the quinoline and associated rings are critical for herbicidal action.

Antioxidant Properties

Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in numerous diseases, making the development of antioxidant compounds a key area of research. ktu.edu Quinoline derivatives are recognized as a significant class of compounds with potential antioxidant activity. researchgate.netresearchgate.net The quinoline core is found in many natural and synthetic compounds that exhibit a wide array of biological activities. ktu.edu

The antioxidant mechanism of quinoline derivatives often involves their ability to donate a hydrogen atom, thereby neutralizing free radicals. ui.ac.id Studies on various derivatives have sought to establish a structure-activity relationship (SAR). For example, research on quinoline-4-carboxylic acid derivatives, synthesized via the Pfitzinger reaction from isatin (B1672199), demonstrated that these modifications can enhance antioxidant activity. ui.ac.id In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, 2-methylquinoline-4-carboxylic acid showed a 30.25% inhibition at a concentration of 5 mg/L, whereas the parent compound isatin showed no activity. ui.ac.id

Further research into quinolin-5-ylamine derivatives, which are structurally related to this compound, has also been conducted. researchgate.net A series of imines were synthesized and tested for their radical scavenging activity using the DPPH method, with butylated hydroxytoluene (BHT) as a standard. All tested compounds showed activity, indicating the potential of the quinolin-5-amine scaffold for antioxidant applications. researchgate.net

The antioxidant potential is highly dependent on the substitution pattern on the quinoline ring. For instance, a study on 2-substituted-5-phenyl-1,3,4-thiadiazole derivatives containing a quinoline moiety showed promising activity. researchgate.net Similarly, the presence of a hydroxyl group is often associated with antioxidant capacity, as seen in studies of hydroxyquinoline derivatives. researchgate.net Multifunctional compounds have also been developed; for example, M30, a quinolin-8-ol derivative, combines iron-chelating and monoamine oxidase (MAO) inhibitory functions with potent antioxidant activity. nih.gov

| Compound | Inhibition % (at 5 mg/L) |

| Isatin | 0 |

| 2-methylquinoline-4-carboxylic acid | 30.25 |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 40.43 |

| Data from a DPPH assay comparing the antioxidant activity of isatin and its quinoline-4-carboxylic acid derivatives. ui.ac.id |

This data illustrates that the conversion of isatin to quinoline derivatives significantly enhances antioxidant capacity. The presence of the 2-methyl group contributes to this activity, which is further improved by the addition of a 4-methylphenyl group at the 2-position, likely due to enhanced stabilization of the resulting radical through resonance. ui.ac.id

Spectroscopic and Computational Investigations of 2 Methylquinolin 5 Ol Systems

Advanced Spectroscopic Characterization Methods

A suite of spectroscopic methods is employed to characterize 2-Methylquinolin-5-ol systems, each providing unique insights into the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound framework.

In the ¹H NMR spectrum of a related compound, 5,7-Dibromo-2-methylquinolin-8-ol, the methyl group protons appear as a singlet at approximately 2.75 ppm. The aromatic protons exhibit signals in the range of 7.39 to 8.26 ppm, with their specific chemical shifts and coupling constants revealing their positions on the quinoline (B57606) ring. google.com For instance, a doublet at 7.39 ppm with a coupling constant of 8.5 Hz is characteristic of a proton adjacent to another proton on the aromatic ring. google.com

The ¹³C NMR spectrum provides complementary information. For 5,7-Dibromo-2-methylquinolin-8-ol, the methyl carbon resonates at around 25.40 ppm. google.com The carbons of the quinoline ring appear in the aromatic region, with their chemical shifts influenced by the substituents. For example, carbons bonded to bromine or the hydroxyl group will have distinct chemical shifts compared to the unsubstituted carbons. google.com The number of unique peaks in a ¹³C NMR spectrum indicates the number of distinct carbon environments in the molecule. cognitoedu.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a 2-Methylquinolin-ol Derivative (5,7-Dibromo-2-methylquinolin-8-ol in CDCl₃). google.com

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | 2.75 (s) | 25.40 |

| Aromatic H | 7.39 (d, J=8.5 Hz) | 104.23 |

| Aromatic H | 7.79 (s) | 110.64 |

| Aromatic H | 8.26 (d, J=8.5 Hz) | 124.60 |

| Aromatic C | 125.47 | |

| Aromatic C | 133.30 | |

| Aromatic C | 136.64 | |

| Aromatic C | 138.63 | |

| Aromatic C-Br | 149.76 | |

| Aromatic C-OH | 159.46 |

Data is for a related derivative and serves as an illustrative example. Actual shifts for this compound may vary.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. For instance, the calculated exact mass for the protonated molecular ion [M+H]⁺ of 5,7-Dibromo-2-methylquinolin-8-ol is 315.8973, with the found value being 315.8981, confirming its elemental composition. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing mixtures and identifying individual components. In the context of 2-methylquinoline (B7769805) derivatives, GC-MS can be used to identify products of a reaction, such as in the regioselective deuteration of 2-methylquinolin-8-ol. researchgate.netbenthamdirect.com The mass spectrum of 2-methylquinoline itself shows a prominent molecular ion peak (m/z 143) and characteristic fragmentation patterns. nih.gov

Infrared (IR) and Electronic Absorption (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the IR spectrum of a quinoline derivative, characteristic absorption bands can be observed. For example, a broad peak around 3400-3600 cm⁻¹ is indicative of an O-H stretching vibration from the hydroxyl group. Vibrations associated with the aromatic C-H and C=C bonds of the quinoline ring typically appear in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The C-O stretching vibration of the phenol (B47542) group is also observable.

Electronic Absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is influenced by the extent of conjugation. Quinoline derivatives, being aromatic, exhibit characteristic absorption bands in the ultraviolet and visible regions. The position and intensity of these bands are sensitive to the substituents on the quinoline ring and the solvent used. researchgate.net For instance, the UV-Vis spectra of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol have been studied to understand its binding to proteins. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Systems.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3400-3600 (broad) |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

| Methyl (-CH₃) | C-H Stretch | ~2850-2960 |

| Aromatic C=C | C=C Stretch | ~1500-1600 |

| C-O | C-O Stretch | ~1200-1300 |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the properties of this compound systems at the atomic level. These methods complement experimental data and provide insights that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations are widely used to predict a variety of molecular properties for quinoline derivatives. researchgate.net

These calculations can provide optimized molecular geometries, which can be compared with experimental data from X-ray crystallography. researchgate.net DFT can also be used to calculate spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which aids in the interpretation of experimental spectra. mdpi.com Furthermore, DFT is employed to determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. researcher.liferesearchgate.net For example, DFT calculations have been used to elucidate the isotope exchange mechanism in the deuteration of 2-methylquinolin-8-ol. researchgate.netbenthamdirect.com

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and reactivity of a molecule. taylorandfrancis.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing molecular stability and reactivity. taylorandfrancis.comnih.gov A larger HOMO-LUMO gap generally signifies higher stability and lower chemical reactivity. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals. researchgate.netdaneshyari.com For quinoline derivatives, these calculations provide insights into their electronic nature. researchgate.net The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. rsc.org

In studies of related quinoline compounds, it has been observed that the introduction of substituents can significantly alter the HOMO and LUMO energy levels. For instance, the presence of a methyl group can facilitate oxidation. nih.gov The HOMO orbitals are often concentrated on the aromatic rings and other electron-rich parts of the molecule. researchgate.net

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations for this compound, based on general findings for similar molecules.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.2785 |

| ELUMO | 0.1616 |

| Energy Gap (ΔE) | 8.4401 |

This data is illustrative and based on values reported for similar structures in computational studies. ajchem-a.com

Prediction of Redox Potentials

The redox potential of a molecule describes its tendency to be oxidized (lose electrons) or reduced (gain electrons). Computational methods can predict these potentials, providing valuable information on the electrochemical behavior of a compound. scm.commdpi.com These predictions are often correlated with the energies of the frontier molecular orbitals. nih.gov

For quinoline derivatives, studies have shown a strong correlation between the chemical structure and the resulting oxidation and reduction potentials. nih.gov The presence and position of substituents, such as a methyl group, can influence the redox properties. For example, methylation can facilitate oxidation, leading to a less positive oxidation potential, while making the reduction potential more negative compared to the non-methylated parent structure. nih.govresearchgate.net

Computational models, including those based on DFT, can calculate redox potentials relative to a standard reference electrode, such as the Standard Hydrogen Electrode (SHE). scm.com These calculations can involve complex thermodynamic cycles or more direct methods. scm.com

Table 2: Predicted Redox Potentials for a Quinoline Derivative

| Process | Potential (V vs. SHE) |

|---|---|

| Oxidation Potential | +0.44 |

| Reduction Potential | -0.08 |

This data is illustrative and based on general computational predictions for related quinone structures. scm.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target. orientjchem.orgresearchgate.net

Prediction of Ligand-Target Interactions and Binding Affinity

Molecular docking simulations can identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand like this compound and the amino acid residues within the binding site of a target protein. researchgate.net The strength of these interactions is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

For quinoline derivatives, docking studies have been employed to understand their binding to various biological targets. researchgate.netmdpi.com For example, derivatives of 2-methylquinoline have been docked into the active sites of enzymes like HDAC2 to identify key binding interactions. researchgate.netrsc.org

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | TYR 230, LYS 115, SER 228 |

| Types of Interactions | Hydrogen bond, Pi-Alkyl |

This data is for illustrative purposes. The binding affinity and interacting residues are hypothetical and would depend on the specific protein target.

Elucidation of Binding Site Orientation

A crucial output of molecular docking is the visualization of the ligand's orientation, or "pose," within the binding site of the receptor. mdpi.com This provides a three-dimensional understanding of how the molecule fits and which of its functional groups are positioned to interact with specific residues of the target. researchgate.net This information is vital for structure-activity relationship (SAR) studies, helping to rationalize the biological activity of a compound and guide the design of more potent analogs. tandfonline.com For instance, docking studies can reveal how the quinoline ring and its substituents orient themselves to maximize favorable interactions within a protein's active site. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. iitm.ac.in By simulating the movements of atoms, MD can be used to explore the different conformations a molecule like this compound can adopt, both in isolation and when interacting with a biological target. nih.govmdpi.com This is important because the biological activity of a molecule can be highly dependent on its conformation.

MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.com By observing the trajectory of the ligand within the binding site over a period of time (nanoseconds), researchers can determine if the initial docked pose is stable or if the ligand undergoes significant conformational changes. mdpi.com The root-mean-square deviation (RMSD) is a common metric used to quantify these changes. iyte.edu.tr Such simulations have been applied to various quinoline derivatives to understand their dynamic interactions with protein targets. researchgate.net

Prediction of Pharmacokinetic Profiles (e.g., ADME analysis)

In silico methods are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.netdiva-portal.org These predictions help to identify potential liabilities that could lead to poor pharmacokinetic behavior. researchgate.net

Various computational models and online tools, such as SwissADME and pkCSM, can predict a range of ADME parameters for a given molecule like this compound. uq.edu.auscienceopen.com These predictions are based on the molecule's physicochemical properties, such as its size, polarity, and hydrogen bonding capacity. biointerfaceresearch.com For quinoline derivatives, early ADME/T (Toxicity) evaluation has been integrated into the drug design process to optimize their pharmacokinetic profiles. nih.gov For instance, studies on related compounds have assessed properties like gastrointestinal absorption and potential to interact with metabolic enzymes. biointerfaceresearch.com

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value | Description |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likelihood of being absorbed from the gut. biointerfaceresearch.com |

| Blood-Brain Barrier (BBB) Permeant | Yes | Ability to cross into the brain. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit a key drug-metabolizing enzyme. |

| Log Po/w (Lipophilicity) | 2.5 | A measure of a compound's fat-solubility. |

This data is illustrative and based on predictions for similar small molecules using in silico tools.

Fluorescent Probes and Bioimaging Agents based on Quinolinols

Quinoline derivatives are extensively investigated as fluorescent sensors due to their high selectivity, sensitivity, and favorable photophysical properties. mdpi.comresearchgate.net The quinolinol moiety, particularly the 8-hydroxyquinoline (B1678124) structure, is a powerful fluorophore and an excellent metal-chelating agent. nih.gov This dual functionality allows for the design of chemosensors that exhibit changes in their fluorescence upon binding to specific metal ions.

The mechanism of sensing often relies on processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com In ESIPT-based sensors, the presence of an intramolecular hydrogen bond, for instance between the hydroxyl group at the 8-position and the quinoline nitrogen, facilitates proton transfer in the excited state. nih.gov The chelation of a metal ion can inhibit this ESIPT process, leading to a significant and detectable change in the fluorescence spectrum. nih.gov

Derivatives of 8-hydroxyquinoline have been successfully developed as fluorescent probes for various metal ions, including Zn²⁺, Fe³⁺, and Cu²⁺. mdpi.comnih.govresearchgate.net For example, a sensor based on an 8-hydroxyquinoline derivative demonstrated high selectivity for Zn²⁺, a crucial element in many biological processes. arabjchem.org The coordination of Zn²⁺ with the probe inhibits the ESIPT process and restricts intramolecular rotation, leading to aggregation-induced emission (AIE) and a significant enhancement in fluorescence. nih.govarabjchem.org These probes have been applied for bioimaging, enabling the visualization and detection of metal ions within living cells and organisms like zebrafish. mdpi.commdpi.com

Table 1: Examples of Quinolinol-Based Fluorescent Probes

| Probe Derivative | Target Analyte | Sensing Mechanism | Application |

| 8-hydroxyquinoline-2-carbaldehyde derivative (QP2) | Zn²⁺ | ESIPT / AIE | Bioimaging in plants and living cells, anti-counterfeiting ink arabjchem.org |

| 8-hydroxyquinoline derivative (HL) | Zn²⁺ | ESIPT Inhibition | Fluorescent sensing of Zn(II) nih.gov |

| Modified Quinoline Group Sensor (TQA) | Fe³⁺ | Chelation | Qualitative and quantitative analysis of Fe³⁺, bioluminescence imaging mdpi.com |

| Fluorescein-based probe (A5) | Cu²⁺ | Chelation-Enhanced Fluorescence | Bioimaging in cells mdpi.com |

Metal Complexation and Coordination Chemistry

The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in quinolinols form a powerful bidentate chelate, readily coordinating with a wide range of metal ions. researchgate.netnih.gov This ability to form stable complexes is fundamental to their application in various fields. The formation of five or six-membered chelate rings with metal centers is a key principle in coordination chemistry, lending stability to the resulting complexes. nih.gov

Schiff bases derived from quinoline compounds are particularly effective ligands. nih.govbendola.com For instance, a Schiff base derived from 8-aminoquinoline (B160924) and 2-hydroxy-5-nitrobenzaldehyde (B32719) has been shown to form stable octahedral complexes with Co(II) and Ni(II) and cationic complexes with Cu(II) and Zn(II). bendola.com The steric and electronic properties of the quinoline ligand can be modified by introducing different substituents, which in turn influences the solubility, reactivity, and geometry of the metal complexes. researchgate.net

Quinoline-based metal complexes are recognized for their efficient performance in catalysis. researchgate.net The ligands contribute specific steric and electronic effects that can enhance the reactivity and selectivity of the metal center. researchgate.net

Ruthenium(II) and Iridium(II) complexes featuring chiral diamine ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of quinoline derivatives. dicp.ac.cn This process is crucial for synthesizing chiral tetrahydroquinolines, which are important structural motifs in pharmaceuticals. The catalysis can be performed efficiently in various solvents, including environmentally benign options like ionic liquids and water. dicp.ac.cn The mechanism is understood to involve a stepwise transfer process, with the enantioselectivity arising from a CH/π attraction between the catalyst's ligand and the quinoline substrate. dicp.ac.cn

Palladium(II) complexes with quinoline-based ligands have also been developed for C-H activation and functionalization reactions. researchgate.net For example, a bio-inspired quinoline ligand was used in a Pd(II)-catalyzed chlorination of carboxylic acids, demonstrating the sophisticated control that can be achieved by designing the secondary coordination sphere of the catalyst. researchgate.net

The strong spin-orbit coupling induced by heavy metal ions like iridium(III) makes quinolinol-based ligands suitable for creating phosphorescent complexes. mdpi.com These complexes are of great interest for applications in OLEDs, where they can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. mdpi.com

Heteroleptic iridium(III) complexes often employ a cyclometalated ligand and an ancillary ligand. Quinolinol derivatives can serve as these ancillary ligands. mdpi.com For instance, various β-diketones are commonly used as ancillary ligands that coordinate with Ir(III) to form stable octahedral complexes. mdpi.com The electronic properties of these ancillary ligands play a crucial role in modulating the triplet energy levels and, consequently, the emission color and efficiency of the phosphorescent complex. mdpi.com

A copper(I) phosphine (B1218219) complex incorporating 5,7-dinitro-2-methylquinolin-8-ol as a co-ligand has been synthesized and characterized. researchgate.netresearchgate.net Interestingly, while the free dinitro-substituted ligand exhibits luminescence, the resulting copper(I) complex does not. Quantum chemical studies explained that the lack of luminescence in the complex is due to the specific electronic structure created upon coordination. researchgate.net

Role in Material Science Applications

The unique electronic and photophysical properties of quinoline derivatives make them valuable components in the development of novel materials for optoelectronic applications. evitachem.com They are particularly noted for their use in creating dyes and functional layers within devices like OLEDs and DSSCs. ossila.com

Quinoline derivatives are frequently used to synthesize dyes for DSSCs and as materials in OLEDs due to their conjugated molecular structure. ossila.com Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a classic example of a group 13-based organometallic luminescent material that has been pivotal in the development of OLED technology. nih.gov Following this, derivatives with substituents at various positions on the quinolinolate moiety have been explored to modulate their photophysical properties. nih.gov Indium(III) complexes with substituted quinolinol ligands have also been synthesized, showing potential as luminescent materials. nih.gov

Table 2: Performance of DSSCs with Benzo[h]quinolin-10-ol Co-sensitizers

| Sensitizer System | Power Conversion Efficiency (PCE) (%) |

| N719 (Reference) | 5.35 |

| N719 + Co-sensitizer 1a | ~6.00 (12% increase) |

| N719 + Co-sensitizer 2a | ~6.37 (19% increase) |

| N719 + CDCA | 6.90 |

| N719 + Co-sensitizer 2a + CDCA | 7.22 |

| Data derived from a study on benzo[h]quinolin-10-ol derivatives as co-sensitizers. mdpi.com |

A key advantage of using quinoline derivatives in materials science is the ability to tune the molecule's energy gap—the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com This tuning is crucial for optimizing the performance of electronic devices. By introducing different functional groups onto the quinoline scaffold, researchers can systematically control the HOMO and LUMO energy levels. ossila.comnih.gov